molecular formula C11H12ClNO3S B2530939 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone CAS No. 851288-79-4

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone

Cat. No. B2530939
CAS RN: 851288-79-4
M. Wt: 273.73
InChI Key: AWJIBLWYVHZNLS-UHFFFAOYSA-N
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Description

“2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone” is a chemical compound with the CAS Number: 851288-79-4. It has a molecular weight of 273.74 . The IUPAC name for this compound is 2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone and its derivatives have been extensively studied for their potential antibacterial and antifungal activities. Novel indole derivatives synthesized starting from this compound have shown significant antimicrobial activity against various pathogens. The antimicrobial activity of these compounds was evaluated against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, with all compounds exhibiting notable antimicrobial effects (Letters in Applied NanoBioScience, 2020). Another study synthesized 1-naphthyl and 4-biphenyl derivatives of 2, 4, 5-trisubstituted-1H-imidazoles, starting from similar ethanone derivatives, and evaluated their antibacterial and antifungal activities, showing promising results (Asian Journal of Research in Chemistry, 2011).

Anti-inflammatory Applications

The compound's derivatives have also been synthesized for potential anti-inflammatory applications. One such study synthesized new chalcone derivatives and evaluated their anti-inflammatory activity on Wistar albino rats, indicating significant anti-inflammatory effects (Current drug discovery technologies, 2022).

Synthesis of Complex Molecules

The compound is used as a starting material or intermediate in the synthesis of complex molecules with various biological activities. For instance, novel thiazole derivatives of DHPMs were synthesized starting from 2-chlorothiazol-5-yl-methyl derivatives and showed moderate fungicidal and insecticidal activities (Phosphorus, Sulfur, and Silicon and the Related Elements, 2008).

Electrochemical Applications

The compound and its derivatives have been involved in electrochemical synthesis studies. Electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which involve the compound in their synthesis pathway, have been reported, indicating the versatility of the compound in chemical synthesis (Electrochimica Acta, 2014).

properties

IUPAC Name

2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJIBLWYVHZNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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